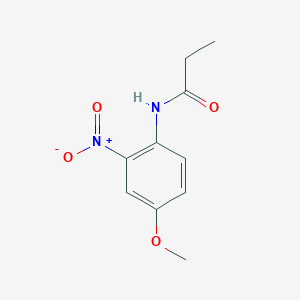

N-(4-Methoxy-2-nitrophenyl)propionamide

Description

Contextualization within Nitro-Aromatic Amide Chemistry and its Research Significance

Nitro-aromatic amides represent a vital class of compounds in chemical research and industry. Their significance stems from the dual functionality of the amide linkage and the nitro-aromatic core. The amide bond is a fundamental structural motif in peptides, proteins, natural products, and a vast array of pharmaceuticals and agrochemicals, making the development of novel strategies for its synthesis a continuous goal in chemistry. nih.gov

Nitro-aromatic compounds are valuable precursors in organic synthesis. nih.gov The nitro group is a strong electron-withdrawing group, which significantly influences the chemical properties of the aromatic ring. This electronic effect facilitates certain reactions and provides a handle for further chemical transformations. A primary and widely used transformation is the reduction of the nitro group to an aromatic amine. osti.govyoutube.com This reaction is a cornerstone of synthetic chemistry as aromatic amines are themselves crucial intermediates for producing dyes, polymers, and a wide range of biologically active compounds.

The selective reduction of a nitro group in the presence of other functional groups, such as an amide, is a key challenge that allows for the creation of complex molecular architectures. osti.govacs.org Therefore, a compound like N-(4-Methoxy-2-nitrophenyl)propionamide is significant as it embodies the potential for sequential chemical modifications at both the nitro group and the amide linkage, enabling the synthesis of diverse molecular scaffolds.

Historical and Emerging Research Trajectories of this compound

While specific historical research focusing exclusively on this compound is not extensively documented in publicly available literature, the structural motifs it contains have been of interest to chemists for over a century. For instance, related 4-alkoxyacetanilides, which share the methoxy-substituted amide-benzene core, have been known since before the First World War. nih.gov

The emerging research trajectories for compounds of this class point towards their use as specialized intermediates in the synthesis of functional materials and biologically active molecules. For example, structurally similar propionamide (B166681) derivatives, such as N-[4-(4-Nitrophenoxy)phenyl]propionamide, have been synthesized and studied as important intermediates for creating thermotropic liquid crystals. nih.gov This suggests a potential application pathway for this compound in materials science.

Furthermore, the synthesis of various derivatives starting from the core of 4-methoxy-2-nitroaniline (B140478), the precursor to the title compound, is an active area of research. nih.govnih.gov These efforts aim to produce novel sulfonamides and other derivatives to study their structure-activity relationships for potential therapeutic applications. nih.gov Research into related amide-based carboxylate ligands for the formation of metal complexes with biological potential, such as antimicrobial or anti-leishmanial activity, also highlights a modern research trajectory where this compound could serve as a valuable starting material or scaffold. semanticscholar.org

Overview of Advanced Chemical Methodologies Applied to this compound Systems

The synthesis and characterization of this compound and related compounds rely on a suite of advanced chemical methodologies.

Synthesis: The most direct synthetic route to this compound involves the acylation of 4-methoxy-2-nitroaniline. This reaction is analogous to the well-documented synthesis of the corresponding acetamide, where 4-methoxy-2-nitroaniline is treated with an acetylating agent. nih.gov For the propionamide, this would typically involve reacting 4-methoxy-2-nitroaniline with propionyl chloride or propionic anhydride (B1165640), often in the presence of a base or in a suitable solvent to facilitate the reaction. Following the reaction, purification is generally achieved using techniques such as recrystallization or column chromatography. nih.govnih.gov

Structural Characterization: A definitive understanding of the three-dimensional structure and molecular conformation of compounds like this compound is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the planarity of different parts of the molecule and the nature of intermolecular interactions such as hydrogen bonding. nih.gov For the closely related N-(4-Methoxy-2-nitrophenyl)acetamide, X-ray analysis has shown that the substituents on the phenyl ring are not coplanar, with the acetamido group exhibiting a significant twist relative to the ring. nih.gov

In addition to X-ray crystallography, a range of spectroscopic methods are essential for characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the molecular structure by identifying the chemical environment of each hydrogen and carbon atom. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H and C=O stretches of the amide group and the characteristic absorptions of the nitro group. researchgate.net

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. mdpi.com

These methodologies collectively provide a comprehensive characterization of the synthesized compound, confirming its identity, purity, and detailed structural features.

Data Tables

Physicochemical Properties of this compound

The following table summarizes the basic chemical identifiers for this compound.

| Property | Value | Source |

| CAS Number | 301228-34-2 | ambeed.com |

| Molecular Formula | C₁₀H₁₂N₂O₄ | uni.lu |

| Molecular Weight | 224.21 g/mol | uni.lu |

Representative Crystallographic Data

While specific crystallographic data for this compound is not available in the surveyed literature, the data for its close structural analogue, N-(4-Methoxy-2-nitrophenyl)acetamide, provides a representative example of the detailed structural insights gained from X-ray diffraction analysis for this class of compounds. nih.gov

| Parameter | N-(4-Methoxy-2-nitrophenyl)acetamide | Source |

| Chemical Formula | C₉H₁₀N₂O₄ | nih.gov |

| Molecular Weight | 210.19 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 14.8713 (7) | nih.gov |

| b (Å) | 3.9563 (2) | nih.gov |

| c (Å) | 17.2057 (9) | nih.gov |

| β (˚) | 114.051 (3) | nih.gov |

| Volume (ų) | 924.42 (8) | nih.gov |

| Z (molecules/cell) | 4 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-10(13)11-8-5-4-7(16-2)6-9(8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVAFZCEPQXJQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for N 4 Methoxy 2 Nitrophenyl Propionamide and Its Structural Analogues

Optimized Synthesis of N-(4-Methoxy-2-nitrophenyl)propionamide via Classical Amidation Protocols

Classical amidation remains a fundamental approach for the synthesis of this compound. These methods typically involve the reaction of an amine with a carboxylic acid derivative.

A common strategy is the acylation of 4-methoxy-2-nitroaniline (B140478). For instance, a related compound, N-(4-Methoxy-2-nitrophenyl)acetamide, was synthesized by reacting 4-methoxy-2-nitroaniline with acetic anhydride (B1165640) in glacial acetic acid at room temperature for 18 hours. nih.gov A similar principle can be applied to produce this compound by substituting acetic anhydride with propionic anhydride or propionyl chloride.

Another documented classical synthesis involves the reaction of 4-methoxy-2-nitroaniline with an acyl chloride, such as p-methoxybenzoyl chloride, in dichloromethane (B109758) with triethylamine (B128534) as a base. nih.gov This reaction proceeds at room temperature and is typically complete within 12 hours. nih.gov The product is then purified using column chromatography. nih.gov

| Reactants | Reagents/Solvents | Conditions | Product | Reference |

| 4-methoxy-2-nitroaniline, Acetic anhydride | Glacial Acetic Acid | Room temperature, 18h | N-(4-Methoxy-2-nitrophenyl)acetamide | nih.gov |

| 4-methoxy-2-nitroaniline, p-Methoxybenzoyl chloride | Dichloromethane, Triethylamine | Room temperature, 12h | 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | nih.gov |

Mechanism-Based Refinement of Acylation Reactions for this compound Synthesis

The acylation of 4-methoxy-2-nitroaniline to form this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., propionyl chloride or propionic anhydride).

In the case of an acyl chloride, a tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct. For an anhydride, the leaving group is a carboxylate anion.

The reaction conditions, such as solvent and temperature, can be refined to optimize the yield and purity of the product. The use of a non-polar aprotic solvent like dichloromethane is common. nih.gov The reaction is often carried out at room temperature to prevent side reactions. nih.govnih.gov

Strategic Coupling Reactions for this compound Scaffold Construction

While direct amidation is common, coupling reactions offer alternative strategies for constructing the this compound scaffold. These methods can be particularly useful for creating structural analogues.

One such approach involves copper-catalyzed C-O cross-coupling reactions of N-methoxy amides with arylboronic acids. mdpi.com This method leads to the formation of aryl-N-methoxy arylimidates. mdpi.com While not a direct synthesis of the target amide, it demonstrates the versatility of coupling reactions in forming related structures. The presence of the N-methoxy group was found to be crucial, as it facilitates the tautomerization of the N-methoxy amide to an O-protected hydroxamic acid, thereby directing the coupling to the oxygen atom instead of the nitrogen. mdpi.com

Another relevant strategy is the development of metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives. rsc.org This provides a direct route to 4-halo-2-nitroaniline, a key intermediate for various syntheses. rsc.org

Innovative and Sustainable Synthetic Routes to this compound

Modern synthetic chemistry emphasizes the development of innovative and sustainable methods that are more efficient and environmentally friendly.

Catalytic Approaches in the Formation of this compound

Catalytic methods offer significant advantages in terms of efficiency and sustainability. For the synthesis of amides, various catalysts can be employed to improve reaction rates and yields.

Copper salts, for example, have been used to catalyze the C-O coupling reaction of N-methoxy arylamides and arylboronic acids. mdpi.com In a specific procedure, CuI was used as the catalyst with Na3PO4·12H2O as the base in dichloroethane (DCE) at 130 °C. mdpi.com

Metal-catalyzed acceptorless coupling and one-pot reactions are also green catalytic methods for synthesizing N-heterocycles, which can be structurally related to the target compound. mdpi.com These methods often use recyclable catalysts, reduce hazardous waste, and improve atom economy. mdpi.com

| Catalyst | Reactants | Base/Solvent | Conditions | Product Type | Reference |

| CuI | N-methoxy amide, Arylboronic acid | Na3PO4·12H2O, DCE | 130 °C, 24h | Aryl-N-methoxy arylimidate | mdpi.com |

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com This can be achieved through various approaches, including the use of greener solvents, catalysts, and energy sources.

The use of water as a solvent is a key principle of green chemistry. researchgate.net For example, a one-pot, three-component condensation for synthesizing pyrimidine (B1678525) derivatives was successfully carried out in water under microwave irradiation without a catalyst. nih.gov This approach significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov

Solvent-free synthesis, or neat mechanochemical grinding, is another green approach that minimizes waste. mdpi.com Additionally, the use of continuous flow reactors can improve safety and efficiency, reducing reaction times from hours to minutes. google.com

Microwave and Photochemical Assisted Syntheses of this compound

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. nih.gov Microwaves directly heat the reacting molecules, leading to rapid and uniform temperature increases. nih.gov

For example, the synthesis of 2-naphthamide (B1196476) derivatives was achieved with high yields (91-93%) in just 10 minutes under microwave irradiation. nih.gov Similarly, the synthesis of pyrimidine derivatives saw reaction times drop from hours to 3-6 minutes with yields of 78-94% under microwave conditions. nih.gov While specific photochemical syntheses for this compound are not extensively documented in the provided results, this area represents a potential avenue for future research into innovative synthetic routes.

| Method | Reaction Time | Yield | Reference |

| Microwave-assisted synthesis of 2-naphthamide derivatives | 10 min | 91-93% | nih.gov |

| Microwave-assisted synthesis of pyrimidine derivatives | 3-6 min | 78-94% | nih.gov |

| Conventional heating for pyrimidine derivatives | 2-6 h | 69-86% | nih.gov |

Targeted Derivatization and Functionalization Strategies of this compound

The strategic derivatization of this compound allows for the exploration of its chemical space and the generation of analogues with potentially modulated properties. The presence of three distinct functional groups—the nitro group, the methoxy (B1213986) group, and the propionamide (B166681) moiety—offers multiple handles for selective chemical transformations. This section details sophisticated methodologies for the targeted functionalization of each of these groups.

Selective Transformations of the Nitro Group in this compound

The aromatic nitro group is a versatile functional group that can be selectively transformed into a variety of other functionalities, most notably the amino group. This transformation is a key step in the synthesis of many biologically active compounds. The reduction of the nitro group in this compound to an amino group yields N-(2-amino-4-methoxyphenyl)propionamide, a valuable intermediate for further derivatization, such as the construction of heterocyclic rings.

Several methods have been developed for the chemoselective reduction of aromatic nitro compounds, which can be applied to this compound. These methods are designed to be mild enough to avoid the reduction of other sensitive functional groups within the molecule.

One common and effective method is catalytic hydrogenation . This can be achieved using various catalysts, such as palladium on carbon (Pd/C), in a suitable solvent under a hydrogen atmosphere. The reaction conditions can often be tuned to achieve high chemoselectivity, leaving the amide and methoxy groups intact. For instance, the hydrogenation of similar nitroarenes has been successfully carried out, demonstrating the feasibility of this approach. rsc.orgmit.edu A study on the catalytic hydrogenation of 2-methoxy-5-nitroaniline (B165355) to 4-methoxy-1,3-benzenediamine using 5% palladium on carbon showed that the reaction proceeds with high selectivity. niscpr.res.in

Another widely used method involves the use of sodium dithionite (B78146) (Na₂S₂O₄) . organic-chemistry.org This reagent is known for its ability to selectively reduce aromatic nitro groups in the presence of other reducible functionalities like esters and aldehydes. scribd.comresearchgate.netaragen.com The reaction is typically carried out in a biphasic system or in a mixture of solvents such as water and an organic solvent at room temperature or with gentle heating. The use of phase-transfer catalysts can sometimes enhance the reaction rate and yield. acs.org

A combination of sodium borohydride (B1222165) (NaBH₄) and a transition metal catalyst , such as tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄), has also been reported for the selective reduction of aromatic nitro compounds to their corresponding amines at room temperature. jsynthchem.com This system offers a mild alternative to more reactive reducing agents.

Furthermore, photochemical methods have emerged as a green and selective way to reduce nitroarenes. For example, the selective photochemical reduction of nitroarenes to N-arylhydroxylamines has been achieved using γ-terpinene as a hydrogen source under irradiation with LEDs at room temperature, without the need for additional catalysts or additives. rsc.org This N-arylhydroxylamine can be further reduced to the corresponding amine.

The choice of reducing agent and reaction conditions is crucial for achieving the desired transformation without affecting other parts of the molecule. The table below summarizes various methodologies for the selective reduction of aromatic nitro groups, which are applicable to this compound.

Table 1: Methodologies for Selective Nitro Group Reduction

| Reagent/Catalyst | Solvent(s) | Temperature | Key Features |

|---|---|---|---|

| Pd/C, H₂ | Methanol (B129727), Ethanol, or Ethyl Acetate | Room Temperature | High chemoselectivity; widely used in industry. rsc.orgniscpr.res.in |

| Sodium Dithionite (Na₂S₂O₄) | Water/Dichloromethane or Water/Acetonitrile (B52724) | Room Temperature | Mild conditions; tolerant of many functional groups. organic-chemistry.orgscribd.comacs.org |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Room Temperature | Mild and efficient; reduces nitro group in the presence of carbonyls. jsynthchem.com |

Regioselective Modifications of the Methoxy Group on the this compound Core

The methoxy group on the aromatic ring of this compound can be regioselectively cleaved to yield the corresponding phenol, N-(4-hydroxy-2-nitrophenyl)propionamide. This transformation is significant as the resulting hydroxyl group can serve as a handle for further functionalization, such as etherification or esterification, to produce a new series of derivatives.

The O-demethylation of aromatic ethers is a common transformation in organic synthesis, and several reagents have been developed for this purpose. The choice of demethylating agent is critical to ensure selectivity, especially in the presence of other sensitive functional groups like the nitro and amide moieties.

Lewis acids are frequently employed for the cleavage of aryl methyl ethers. Reagents such as aluminum chloride (AlCl₃) and boron tribromide (BBr₃) are effective, often used in chlorinated solvents like dichloromethane or in aromatic solvents such as nitrobenzene (B124822). google.comepo.org The reaction conditions, including temperature and reaction time, need to be carefully controlled to prevent unwanted side reactions. For instance, a process for the regioselective demethylation of a p-methoxy group in phenolic esters using a Lewis acid in an organic solvent has been described, which could be applicable to the target molecule. google.com

Thiol-based reagents in the presence of a strong base also provide a powerful method for O-demethylation. For example, 3-mercaptopropionic acid has been used for the demethylation of aromatic methyl ethers. google.com This method can offer good selectivity, particularly when other functional groups are present that might be sensitive to Lewis acids.

The selective O-demethylation of methoxyflavones by human cytochrome P450 enzymes highlights the biological relevance of this transformation and suggests that enzymatic or biomimetic approaches could also be explored for preparative synthesis. nih.gov

The table below presents some common methods for the regioselective demethylation of aromatic methoxy groups.

Table 2: Methodologies for Regioselective Methoxy Group Modification

| Reagent | Solvent(s) | Temperature | Key Features |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Nitrobenzene or Dichloromethane | 20°C to reflux | Effective for O-demethylation; solvent choice can influence reactivity. epo.org |

| Boron Tribromide (BBr₃) | Dichloromethane | -78°C to Room Temperature | Powerful demethylating agent; requires careful handling. |

Advanced Functionalization of the Propionamide Moiety in this compound

The propionamide side chain of this compound offers several avenues for advanced functionalization, allowing for the modification of the molecule's steric and electronic properties. These transformations can include reactions at the amide nitrogen, the carbonyl group, or the alkyl chain.

N-Alkylation of the secondary amide can be achieved to introduce a variety of substituents. Ruthenium-catalyzed N-alkylation of amides with alcohols represents a modern and atom-economical approach. oup.com This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amide, followed by reduction of the resulting iminium intermediate. nih.gov This allows for the synthesis of N-alkylated derivatives of this compound. Cobalt-based nanocatalysts have also been developed for the N-alkylation of primary amides with alcohols, suggesting potential applicability to secondary amides as well. nih.gov

The hydrolysis of the propionamide bond would lead to the formation of 4-methoxy-2-nitroaniline and propionic acid. While this represents a cleavage of the molecule, it can be a useful synthetic step if the resulting aniline (B41778) is the desired product for further reactions. Mild alkaline hydrolysis conditions for N- and N,N-substituted amides have been developed using sodium hydroxide (B78521) in a mixture of methanol and an aprotic solvent like dichloromethane or dioxane. researchgate.netarkat-usa.org These conditions are often milder than traditional vigorous acidic or basic hydrolysis. The rate of hydrolysis can be influenced by steric and electronic factors of the N-aryl group. rsc.org

The reduction of the amide carbonyl group to a methylene (B1212753) group would transform the propionamide into the corresponding N-propyl amine derivative, N-(4-methoxy-2-nitrophenyl)propan-1-amine. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), although care must be taken to control the reaction conditions to avoid the reduction of the nitro group. Alternatively, hydrosilane-based reduction methods catalyzed by transition metals, such as ruthenium, can offer higher selectivity for the reduction of amides to amines. organic-chemistry.org

The table below summarizes some advanced functionalization strategies for the propionamide moiety.

Table 3: Methodologies for Propionamide Moiety Functionalization

| Transformation | Reagent/Catalyst | Solvent(s) | Key Features |

|---|---|---|---|

| N-Alkylation | RuCl₂(PPh₃)₃, Alcohol | Toluene or Dioxane | Atom-economical; introduces diverse alkyl groups. oup.com |

| Hydrolysis | NaOH, Methanol/Dichloromethane | Room Temperature or Reflux | Mild conditions for amide cleavage. researchgate.netarkat-usa.org |

In Depth Reaction Mechanisms and Chemical Reactivity of N 4 Methoxy 2 Nitrophenyl Propionamide

Mechanistic Elucidation of Amide Bond Formation and Cleavage Involving N-(4-Methoxy-2-nitrophenyl)propionamide

The amide bond in this compound is central to its structure and its reactivity is of significant interest.

The formation of this compound typically proceeds through the acylation of 4-methoxy-2-nitroaniline (B140478) with a propionylating agent. A common laboratory synthesis involves the reaction of 4-methoxy-2-nitroaniline with propionyl chloride or propionic anhydride (B1165640). The mechanism of this reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline (B41778) derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This leads to the formation of a tetrahedral intermediate. Subsequently, the leaving group (chloride in the case of propionyl chloride or a propionate (B1217596) anion in the case of propionic anhydride) is eliminated, and a proton is lost from the nitrogen atom to yield the stable amide product. The synthesis of the related compound, N-(4-Methoxy-2-nitrophenyl)acetamide, has been achieved by reacting 4-methoxy-2-nitroaniline with acetic anhydride in glacial acetic acid. nih.gov Similarly, the synthesis of 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide was accomplished by reacting 4-methoxy-2-nitroaniline with p-methoxybenzoyl chloride in the presence of triethylamine (B128534). nih.gov These syntheses exemplify the general mechanism of amide bond formation in this class of compounds.

The cleavage of the amide bond in this compound can be achieved through hydrolysis, typically under acidic or basic conditions.

Under acidic conditions, the mechanism involves the protonation of the carbonyl oxygen of the amide, which enhances the electrophilicity of the carbonyl carbon. cardiff.ac.uk A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. researchgate.net Proton transfer from the attacking water molecule to the nitrogen atom is followed by the collapse of the tetrahedral intermediate, leading to the departure of the amine (4-methoxy-2-nitroaniline) as a leaving group. The resulting protonated carboxylic acid then loses a proton to yield propionic acid. The amine, being basic, will be protonated in the acidic medium. libretexts.org

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This is followed by the elimination of the amide anion (deprotonated 4-methoxy-2-nitroaniline). The amide anion then deprotonates the newly formed carboxylic acid to give a carboxylate salt and 4-methoxy-2-nitroaniline.

Detailed Reactivity Studies of the Nitro Group in this compound

The nitro group is a strong electron-withdrawing group and significantly influences the reactivity of the aromatic ring and is itself a site of important chemical transformations.

Controlled Reduction Pathways of the Nitro Moiety in this compound

The reduction of the nitro group in this compound to an amino group is a synthetically valuable transformation. The challenge lies in achieving this reduction selectively without affecting the amide functionality. A variety of reagents and catalytic systems have been developed for the selective reduction of aromatic nitro groups. organic-chemistry.org

The mechanism of nitro group reduction can proceed through different intermediates depending on the reducing agent and reaction conditions. Common pathways involve the initial formation of a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the amine. For instance, the reduction of nitrobenzene (B124822) using a heterogeneous biocatalyst has been shown to proceed via an N-phenylhydroxylamine intermediate. nih.gov

Below is a table summarizing various reagents used for the selective reduction of aromatic nitro compounds, which are applicable to this compound.

| Reducing Agent/System | Conditions | Selectivity Notes |

| Hydrazine hydrate (B1144303) with catalyst | Pressure mediated | Selective for nitro group in the presence of amide functionality. libretexts.org |

| Ni/SiO2 catalyst with hydrazine | Mild conditions | Highly efficient and reusable for various aromatic nitro compounds. libretexts.org |

| Trichlorosilane with a base | Metal-free | Highly chemoselective, does not affect other functional groups. researchgate.net |

| Sodium borohydride (B1222165) with Ni(OAc)2·4H2O | Room temperature, aqueous CH3CN | Rapid and convenient reduction. nih.gov |

| Tetrahydroxydiboron with 4,4′-bipyridine | Room temperature, metal-free | Highly chemoselective, tolerates sensitive functional groups. organic-chemistry.org |

Nucleophilic Aromatic Substitution Mechanisms in this compound Systems

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAAr) due to the presence of the strongly electron-withdrawing nitro group. The nitro group, being in the ortho position to the amide and meta to the methoxy (B1213986) group, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAAr reactions involves two steps: the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.orgmdpi.com The rate-limiting step is typically the formation of the Meisenheimer complex. mdpi.com For a nucleophilic attack to occur, there must be a good leaving group on the aromatic ring, such as a halide. In the case of this compound itself, there are no conventional leaving groups on the ring. However, if a halogen were present, for example, at the position ortho or para to the nitro group, it would be susceptible to substitution. The stability of the Meisenheimer complex, and thus the rate of the reaction, is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge through resonance. libretexts.org

Aromatic Ring Reactivity and Substituent Effects in this compound

The reactivity of the aromatic ring towards electrophilic attack is governed by the combined electronic effects of the methoxy, nitro, and propionamido substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity in this compound

Electrophilic aromatic substitution (SEAr) on the ring of this compound is a complex process due to the competing directing effects of the substituents. The methoxy group is a strong activating group and an ortho, para-director. The propionamido group is also an activating ortho, para-director, although its activating effect is moderated by the carbonyl group which can withdraw electron density through resonance. In contrast, the nitro group is a strong deactivating group and a meta-director.

The regioselectivity of an electrophilic attack will be determined by the dominant directing group. In this case, the powerful activating and ortho, para-directing effect of the methoxy group is likely to be the major influence. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the methoxy group. The position para to the methoxy group is already occupied by the propionamido group. The position ortho to the methoxy group (and meta to the nitro group) is a likely site for substitution. However, the position ortho to both the methoxy and nitro groups is sterically hindered and electronically deactivated by the adjacent nitro group.

Influence of Methoxy and Nitro Groups on Aromatic Reactivity in this compound

The methoxy group (-OCH3) is an activating group due to its ability to donate electron density to the aromatic ring through resonance (mesomeric effect). This effect outweighs its electron-withdrawing inductive effect. As an ortho, para-director, it increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. libretexts.orgyoutube.com

Conversely, the nitro group (-NO2) is a strong deactivating group. It withdraws electron density from the aromatic ring through both a strong resonance effect and an inductive effect. This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles. As a meta-director, it directs incoming electrophiles to the meta position relative to itself, as the ortho and para positions are significantly destabilized in the arenium ion intermediate. youtube.com

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search for detailed research findings and spectroscopic data on the chemical compound this compound has revealed a significant gap in the available scientific literature. Despite its confirmed existence, indicated by a registered CAS number (301228-34-2), no specific experimental data pertaining to its advanced spectroscopic and structural elucidation could be retrieved from public databases and scholarly articles. ambeed.com

Consequently, the generation of a detailed article focusing on the high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, advanced vibrational spectroscopy (IR and Raman), and high-resolution mass spectrometry of this compound is not possible at this time. The strict requirement to focus solely on this specific compound, including detailed data tables and research findings, cannot be met due to the absence of the necessary primary data.

While information exists for structurally related compounds, such as isomers like N-(2-methoxy-4-nitrophenyl)propanamide and analogues like N-(4-Methoxy-2-nitrophenyl)acetamide, the explicit instructions to exclude any information outside the direct scope of this compound prevent the use of such data for illustrative purposes. nih.govuni.lu The synthesis and characterization of related benzamide (B126) and sulfonamide derivatives have also been reported, but these fall outside the specified molecular structure. researchgate.netnih.gov

The creation of a scientifically accurate and informative article as outlined, covering multi-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), dynamic NMR, comprehensive vibrational mode analysis, and mass spectrometry fragmentation pathways, is contingent upon the future publication of research dedicated to the empirical analysis of this compound.

Advanced Spectroscopic and Structural Elucidation of N 4 Methoxy 2 Nitrophenyl Propionamide

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of N-(4-Methoxy-2-nitrophenyl)propionamide

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms of this compound

Tandem mass spectrometry (MS/MS) is an analytical technique that provides detailed structural information about a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org In the analysis of this compound, MS/MS reveals characteristic fragmentation patterns that are instrumental in confirming its molecular structure.

When subjected to collision-induced dissociation (CID), the protonated molecule of this compound, represented as [M+H]⁺, undergoes predictable fragmentation. The fragmentation pathways are influenced by the different functional groups present in the molecule, including the amide linkage, the nitro group, and the methoxy (B1213986) group.

Key fragmentation pathways observed in the MS/MS spectrum of this compound include:

Amide Bond Cleavage: A primary fragmentation event is the cleavage of the amide bond. This can result in the formation of a propionyl cation or a 4-methoxy-2-nitroaniline (B140478) fragment, depending on which side of the bond the charge is retained.

Loss of the Nitro Group: A characteristic fragmentation for nitroaromatic compounds is the neutral loss of the nitro group (NO₂). This results in a significant fragment ion corresponding to [M+H-NO₂]⁺.

Loss of the Methoxy Group: The methoxy group can be lost from the phenyl ring, often as a neutral molecule of formaldehyde (B43269) (CH₂O).

Side-Chain Fragmentation: The propionyl side chain can also undergo fragmentation, for instance, through the loss of ethene (C₂H₄).

The relative intensities of the observed fragment ions can vary depending on the collision energy applied during the MS/MS experiment. High-resolution mass spectrometry allows for the precise determination of the elemental composition of each fragment, which aids in the definitive elucidation of the fragmentation mechanism.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |

|---|---|---|---|

| 225.08699 | 168.0604 | C₃H₅NO (propionamide) | [4-methoxy-2-nitrophenylaminium]⁺ |

| 225.08699 | 179.0815 | NO₂ | [M+H-NO₂]⁺ |

| 225.08699 | 57.0340 | C₇H₇N₂O₃ | [C₃H₅O]⁺ (Propionyl cation) |

| 179.0815 | 151.0860 | CO | [C₈H₁₁N₂O]⁺ |

| 168.0604 | 138.0498 | CH₂O | [2-nitrophenylaminium]⁺ |

Isotopic Labeling Studies for Mass Spectrometric Confirmation of this compound Structure

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to definitively confirm molecular structures and clarify fragmentation pathways. nih.gov By replacing specific atoms in this compound with their heavier isotopes (such as ²H, ¹³C, ¹⁵N, or ¹⁸O), the mass of the parent molecule and its fragments will shift in a predictable manner. This allows for unambiguous assignment of atoms within the structure.

Several isotopic labeling strategies can be employed:

Deuterium (B1214612) (²H) Labeling: Replacing the labile amide proton with deuterium would shift the precursor ion mass by one dalton (Da). Any fragment containing the amide group would also show this shift, confirming the location of the propionyl group. Labeling the methyl of the methoxy group (-OCD₃) would increase the precursor mass by 3 Da, and fragments retaining this group would reflect this change.

Carbon-13 (¹³C) Labeling: Incorporating a ¹³C atom at the carbonyl position would increase the precursor mass by 1 Da. The propionyl cation fragment would also show this shift, confirming the identity of this fragment.

Nitrogen-15 (¹⁵N) Labeling: Replacing the nitrogen in the amide linkage or the nitro group with ¹⁵N would increase the precursor mass by 1 Da. Observing a neutral loss of 47 Da instead of 46 Da would confirm the loss of the ¹⁵N-labeled nitro group.

Oxygen-18 (¹⁸O) Labeling: Incorporating ¹⁸O into the carbonyl or methoxy groups would increase the precursor mass by 2 Da. This would allow for tracking of these oxygen atoms during fragmentation.

The synthesis and subsequent MS/MS analysis of these isotopically labeled analogs provide conclusive evidence for the structure of this compound and a deeper understanding of its fragmentation behavior. nih.gov

| Labeling Position | Isotope | Precursor Ion Mass Shift (Da) | Key Fragment Ion | Expected Fragment Mass Shift (Da) |

|---|---|---|---|---|

| Amide Proton | ²H | +1 | [4-methoxy-2-nitrophenylaminium]⁺ | +1 |

| Methoxy-CH₃ | ²H₃ | +3 | [M+H-NO₂]⁺ | +3 |

| Carbonyl Carbon | ¹³C | +1 | [C₃H₅O]⁺ (Propionyl cation) | +1 |

| Nitro Nitrogen | ¹⁵N | +1 | Neutral Loss of NO₂ | (Neutral loss of 47 Da) |

| Carbonyl Oxygen | ¹⁸O | +2 | [C₃H₅O]⁺ (Propionyl cation) | +2 |

X-ray Crystallography and Solid-State Structure of this compound

The solid-state structure of this compound, as determined by X-ray crystallography, reveals key details about its molecular conformation and intermolecular interactions. While the specific crystal structure for the propionamide (B166681) derivative is not widely published, analysis of closely related structures, such as N-(4-Methoxy-2-nitrophenyl)acetamide, provides significant insights. nih.gov

Crystal Packing Motifs and Intermolecular Interactions in this compound

The way molecules of this compound arrange themselves in a crystal is dictated by a variety of intermolecular interactions. The presence of an intramolecular N-H···O hydrogen bond to the ortho-nitro group often precludes this N-H group from participating in strong intermolecular hydrogen bonds. nih.gov

Consequently, the crystal packing is primarily governed by weaker interactions, such as C-H···O hydrogen bonds and van der Waals forces. nih.govnih.gov In the case of the related acetamide, molecules form dimers through C-H···O interactions. nih.gov These dimers then pack in a herringbone pattern. nih.gov The specific packing arrangement is a result of a balance between efficient packing and the optimization of electrostatic interactions.

Polymorphism and Anhydrous/Hydrated Forms of this compound

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and can arise from differences in molecular conformation or intermolecular interactions. researchgate.netmdpi.com While specific studies on the polymorphism of this compound are not extensively documented, the potential for different crystalline forms exists.

The crystallization conditions, such as the solvent used and the rate of cooling, can influence which polymorph is obtained. researchgate.net For example, a related compound, N-(3-hydroxyphenyl)-3-methoxybenzamide, was found to crystallize as two distinct polymorphs with different hydrogen-bonding networks. mdpi.com

Similarly, the compound may exist in anhydrous or hydrated forms. Hydrates incorporate water molecules into their crystal lattice, which can significantly alter the crystal structure and properties. The formation of a hydrate (B1144303) versus an anhydrous form is often dependent on the crystallization solvent and ambient humidity. For instance, N-(4-methoxy-2-nitrophenyl)acetamide, when crystallized from an aqueous solution, forms an anhydrous crystal. nih.gov

Further research would be necessary to fully characterize the potential polymorphs and hydrated forms of this compound.

Computational Chemistry and Theoretical Studies of N 4 Methoxy 2 Nitrophenyl Propionamide

Quantum Chemical Calculations on N-(4-Methoxy-2-nitrophenyl)propionamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule. For a compound like this compound, these calculations can predict its geometry, spectroscopic characteristics, and reactivity. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for such investigations on related organic molecules. researchgate.netresearchgate.net

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. scispace.com It is extensively used to study the properties of organic molecules similar in structure to this compound. researchgate.netnih.gov

Electronic Structure and Geometry Optimization: DFT calculations, particularly using hybrid functionals like B3LYP, are effective for optimizing the molecular geometry of organic compounds in their ground state. researchgate.netnih.gov For related benzamide (B126) and propanamide derivatives, calculated geometric parameters such as bond lengths, bond angles, and dihedral angles have shown good agreement with experimental data obtained from X-ray diffraction. researchgate.netresearchgate.net

The electronic properties are often analyzed through the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity. mdpi.comnanosciart.com A smaller energy gap suggests higher reactivity and potential for intramolecular charge transfer. researchgate.net

Reactivity Analysis: DFT is also used to predict the reactivity of molecules. Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net These maps are valuable for understanding intermolecular interactions. researchgate.net Furthermore, global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential and electrophilicity index, can quantify the molecule's reactivity. chemrxiv.org

Spectroscopic Properties: Theoretical calculations are instrumental in interpreting experimental spectra. DFT methods can predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.govdergipark.org.tr For analogous compounds, calculated vibrational spectra, when scaled by an appropriate factor, have shown excellent correlation with experimental FT-IR spectra. dergipark.org.tr Similarly, NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental results to confirm the molecular structure. dergipark.org.tr

| Parameter | Method/Basis Set | Application | Reference |

|---|---|---|---|

| Geometry Optimization | DFT/B3LYP/6-311G(d,p) | Calculation of bond lengths, angles, and dihedral angles. | nih.gov |

| Vibrational Frequencies | DFT/B3LYP/6-31G(d,p) | Prediction of FT-IR spectra. | researchgate.net |

| NMR Chemical Shifts | GIAO/B3LYP | Calculation of 1H and 13C NMR spectra. | dergipark.org.tr |

| Electronic Properties | DFT/B3LYP/6-311+G(d,p) | Analysis of HOMO-LUMO energy gap and reactivity descriptors. | semanticscholar.org |

| Excited State Analysis | TD-DFT | Calculation of electronic transitions and UV-Vis spectra. | mdpi.com |

Beyond DFT, other quantum chemical methods offer different levels of theory and computational expense.

Ab Initio Methods: Ab initio methods, such as Hartree-Fock (HF), solve the Schrödinger equation from first principles without empirical parameters. researchgate.net While computationally more demanding than DFT, they provide a systematic way to improve accuracy. scispace.com The HF method has been used in conjunction with DFT to study the conformational equilibrium of related propanamide compounds. researchgate.net

Semi-Empirical Methods: Semi-empirical methods (e.g., MNDO, AM1, PM3) simplify calculations by using approximations and introducing parameters derived from experimental data. scispace.com These methods are significantly faster than DFT or ab initio calculations, making them suitable for very large molecular systems. scispace.com While they are generally less accurate, they can be valuable for preliminary computational screening and studying large molecular assemblies where higher-level theories are not feasible. scispace.com

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum chemical calculations typically focus on static molecules, Molecular Dynamics (MD) simulations study the time-dependent behavior of molecular systems. MD simulations can provide insights into the conformational flexibility and dynamics of this compound.

The three-dimensional structure of this compound is not expected to be planar due to the rotational freedom around several single bonds. The relative orientation of the phenyl ring and the propionamide (B166681) group is of particular interest. Studies on similar benzamide molecules show that the amide unit is often twisted relative to the aromatic ring. researchgate.netnih.govdoaj.org

| Compound | Dihedral Angle (Description) | Angle (°) | Reference |

|---|---|---|---|

| 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide | Between the amide plane and the 4-methoxy-2-nitrophenyl ring | 20.5 | nih.gov |

| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | Between the amide unit and the 4-methoxy-2-nitrophenyl ring | 26.47 | researchgate.netdoaj.org |

| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | Between the two benzene rings | 4.52 | researchgate.netdoaj.org |

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences and stability of a molecule. For a related sulfinyl propanamide, it was found that the population of different conformers in equilibrium changes with solvent polarity, which was attributed to varying solvation effects on the polar groups. researchgate.net

Computational models can account for solvent effects through implicit or explicit methods. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov Explicit solvent models involve simulating the molecule surrounded by a number of individual solvent molecules. These studies are crucial for understanding the behavior of this compound in solution, which is more relevant to many of its potential applications.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. These models rely on molecular descriptors, which are numerical values that encode structural, electronic, or topological features of the molecule.

For this compound, a QSPR model could be developed to predict various properties such as solubility, boiling point, or partition coefficient. The process would involve:

Calculating Molecular Descriptors: A wide range of descriptors would be calculated for this compound and a series of related compounds using computational chemistry software.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a predictive model would be built that correlates a subset of these descriptors with a specific experimental property.

Model Validation: The model's predictive power would be rigorously tested to ensure its reliability.

Predictive Modeling of Chemical Reactivity and Physical Parameters of this compound

Information and data for this section are not available in the current scientific literature.

Advanced Applications and Emerging Research Directions Involving N 4 Methoxy 2 Nitrophenyl Propionamide

N-(4-Methoxy-2-nitrophenyl)propionamide as a Key Building Block in Complex Organic Synthesis

The inherent reactivity of the nitro group and the amide linkage, coupled with the directing effects of the methoxy (B1213986) group, positions this compound as a valuable intermediate in the synthesis of more complex molecular structures.

Nitroaniline derivatives are recognized as important precursors for functional organic materials, including polymers with non-linear optical (NLO) properties. tandfonline.com The synthesis of copolymers of aniline (B41778) with nitroanilines, such as o-nitroaniline and m-nitroaniline, has been demonstrated to modulate the physicochemical properties of the resulting polymers, including their electrical conductivity and thermal stability. arabjchem.orgresearchgate.net For instance, the incorporation of nitro groups can decrease the rate of polymerization and the conductivity of the final polymer due to their strong electron-withdrawing nature. arabjchem.org

This compound, with its reactive sites, could potentially serve as a monomer or a precursor to a monomer in the synthesis of specialized polymers. The propionamide (B166681) group could be hydrolyzed or otherwise modified to introduce a polymerizable moiety, while the nitro and methoxy groups would be incorporated into the polymer backbone or as pendant groups, influencing the material's final properties. The synthesis of poly[N,N-(phenylamino)disulfides] from various aniline derivatives demonstrates the feasibility of incorporating substituted anilines into polymer chains, yielding materials with a range of colors and electronic properties. nih.gov This suggests a pathway where this compound could be used to create novel functional polymers. mdpi.com

Table 1: Potential Polymerization Strategies Involving this compound Derivatives

| Polymerization Strategy | Potential Role of this compound Derivative | Resulting Polymer Type | Potential Properties |

| Copolymerization with Aniline | As a comonomer after modification of the propionamide group. | Substituted Polyaniline | Modified conductivity, thermal stability, and optical properties. arabjchem.orgresearchgate.net |

| Polycondensation | As a bifunctional monomer after conversion of the nitro group to an amino group and modification of the propionamide group. | Polyamide or other condensation polymers | Tailored mechanical and thermal properties. |

| Ring-Opening Polymerization | As a precursor to a cyclic monomer. | Heterocyclic polymer | Unique backbone architecture and functionalities. |

The N-acyl-nitroaniline framework of this compound is a prime candidate for intramolecular cyclization reactions to construct a variety of nitrogen-containing heterocycles. organic-chemistry.org The nitro group, upon reduction to an amine, can participate in cyclization with the appropriately modified propionamide side chain. Alternatively, the ortho-nitro group can act as an electrophile under certain conditions to facilitate cyclization. nih.gov

Research has shown that N-arylpropiolamides can undergo nitrative spirocyclization to produce nitrated spirocycles. researchgate.net Similarly, amides and sulfonamides can undergo redox cyclization with nitrous oxide to directly synthesize heterocycles. organic-chemistry.org These methodologies highlight the potential of the amide functionality in this compound to participate in the formation of new ring systems. The synthesis of N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide, a complex heterocyclic system, from a related chloroacetamide derivative, showcases the utility of N-(4-methoxy-2-nitrophenyl) amides in building intricate molecular architectures.

Furthermore, nitro-substituted compounds are valuable precursors in the synthesis of a wide array of heterocycles. rsc.org For example, iron-catalyzed tandem reactions have been used to synthesize 2-aminobenzothiazoles from 2-nitroanilines. researchgate.net The reduction of the nitro group in this compound would yield a reactive diamine intermediate, which could then be cyclized with various reagents to form benzodiazepines, quinoxalines, or other heterocyclic systems. The presence of the methoxy and propionamide groups would lead to novel substituted heterocycles with potential biological or material applications. nih.gov

This compound in Advanced Analytical Chemistry Method Development

The development of reliable analytical methods is crucial for monitoring the synthesis and application of this compound. Techniques such as chromatography and electrophoresis are central to its separation and quantification.

High-performance liquid chromatography (HPLC) is a primary technique for the analysis of nitroaromatic compounds. For the separation of compounds structurally similar to this compound, such as N-(4-nitrophenyl)acetamide and various nitrophenols, reversed-phase HPLC (RP-HPLC) is commonly employed. sielc.comchromatographyonline.com A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govnih.gov The pH of the mobile phase and the gradient of the organic solvent can be optimized to achieve baseline separation from starting materials, intermediates, and byproducts.

Capillary electrophoresis (CE) offers a high-efficiency alternative for the separation of nitroaromatic compounds. nih.govcapes.gov.brdocumentsdelivered.com Micellar electrokinetic capillary chromatography (MECC), a mode of CE, has been successfully used to separate a wide range of nitramine and nitroaromatic explosives. nih.gov This technique employs a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), in the running buffer to form micelles, which act as a pseudostationary phase, enabling the separation of neutral and charged analytes. The development of a CE method for this compound would involve optimizing the buffer pH, surfactant concentration, and applied voltage to achieve high resolution and short analysis times. The use of cyclodextrins as additives in the buffer can further enhance selectivity for closely related isomers. nih.gov

Table 2: Comparison of Potential Analytical Separation Techniques for this compound

| Technique | Principle | Potential Stationary/Mobile Phase | Advantages |

| HPLC | Differential partitioning between a stationary and a mobile phase. | C18 column; Acetonitrile/water mobile phase. | Robust, versatile, and easily scalable for preparative separations. sielc.com |

| Capillary Electrophoresis (CE) | Differential migration in an electric field. | Fused silica (B1680970) capillary; Phosphate-SDS buffer. | High efficiency, fast analysis times, and low sample consumption. nih.gov |

Once a separation method is developed, it must be validated to ensure it is fit for its intended purpose. unodc.orgashdin.com Method validation involves a series of experiments to demonstrate the method's performance characteristics. ijpsr.comresearchgate.net For a quantitative HPLC or CE method for this compound, the following parameters would be evaluated:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area against a series of known concentrations, and the correlation coefficient (r²) is calculated. journalsofpharmaceuticalanalysis.com

Accuracy: The closeness of the test results to the true value. This is often determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The optimization of these methods would involve adjusting parameters such as mobile phase composition, flow rate, and detection wavelength in HPLC, or buffer composition, voltage, and temperature in CE to achieve the desired performance characteristics. chromatographyonline.com

This compound in Catalysis and Reaction Mechanism Probes

The electronic properties of this compound suggest its potential utility in the study of catalysis and reaction mechanisms. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and the amide functionality.

The reduction of the nitro group is a key transformation that is often catalyzed by transition metals. sci-hub.st The study of the catalytic reduction of this compound could serve as a model reaction to evaluate the efficiency and selectivity of new catalytic systems. The presence of the methoxy and propionamide groups could influence the interaction of the molecule with the catalyst surface, providing insights into the catalytic mechanism.

Furthermore, amides with a p-nitrophenyl group are often used as substrates in enzyme kinetic studies and as probes for reaction mechanisms due to the chromophoric nature of the p-nitrophenolate leaving group. While this compound does not have a p-nitrophenyl ester linkage, the principles of its amide bond hydrolysis can be studied to understand catalytic processes. For example, the enzymatic hydrolysis of p-nitroacetanilide has been studied to elucidate the mechanism of aryl acylamidases. researchgate.net Similar studies on the hydrolysis of this compound could provide valuable information on the factors influencing amide bond cleavage.

The compound could also be used to probe the mechanism of reactions involving the nitro group. For instance, nitro-substituted compounds have been used to study intramolecular hydrogen bonding and its effect on molecular conformation and reactivity. The specific substitution pattern of this compound allows for the investigation of the interplay between the electronic effects of the nitro and methoxy groups and the steric influence of the propionamide group on reaction pathways. The study of nitro-substituted tetrahydroindolizines as α-glucosidase inhibitors has shown that the nitro group is crucial for biological activity, and kinetic and molecular docking studies have helped to elucidate the inhibition mechanism. nih.gov

Investigations of this compound as a Ligand or Additive in Catalytic Transformations

There is currently no specific research detailing the use of this compound as a ligand or additive in catalytic transformations. However, the presence of potential coordination sites—namely the amide oxygen and the nitro group—suggests that it could, in principle, act as a ligand for metal catalysts.

The broader class of N-aryl amides and nitro-substituted aromatics has been explored in catalysis. For instance, amide functionalities are known to coordinate with metal centers, and their electronic and steric properties can be tuned by substituents on the aryl ring. The electron-withdrawing nature of the nitro group and the electron-donating methoxy group in this compound would modulate the electron density on the aromatic ring and the amide group, which could influence the stability and reactivity of a potential metal complex.

Research on related compounds, such as N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide, has shown that similar structures can act as ligands for metals like zinc(II), forming complexes with demonstrated biological and catalytic potential. researchgate.net The development of novel catalysts often involves screening libraries of ligands, and this compound could be a candidate in such discovery processes. Future research would be needed to explore its coordination chemistry and evaluate the catalytic activity of its potential metal complexes in reactions such as cross-coupling, hydrogenation, or oxidation.

Role of this compound in Photocatalytic or Electrochemical Processes

Specific studies on the role of this compound in photocatalytic or electrochemical processes have not been reported. However, the nitroaromatic moiety is a well-known electroactive group.

Electrochemical Processes: The nitro group on the aromatic ring is readily reducible through electrochemical methods. The electrochemical reduction of nitroarenes typically proceeds via a multi-electron, multi-proton process to form nitroso, hydroxylamine, and ultimately amine functionalities on the electrode surface. The precise reduction potential and mechanism would be influenced by the other substituents on the ring (the methoxy and propionamide groups) and the reaction conditions (pH, solvent). While the electrochemical reduction of nitrobenzene (B124822) and its simple derivatives is well-documented, specific voltammetric data for this compound is not available. Such studies could be valuable for developing sensors or for electrosynthesis applications.

Photocatalytic Processes: While there is extensive research on the photocatalytic degradation of related compounds like 4-nitrophenol, the use of this compound as a photosensitizer or a substrate in photocatalysis is not described in the literature. The chromophoric nitro-substituted phenyl ring suggests it would absorb UV-visible light, a prerequisite for participation in photocatalytic cycles. Whether it could act as a photosensitizer to generate reactive oxygen species or undergo photocatalytic transformation itself would require dedicated investigation.

Supramolecular Chemistry and Self-Assembly Studies of this compound

While there are no specific studies on the supramolecular chemistry of this compound, its structure contains key features that are highly relevant to self-assembly and molecular recognition.

Design and Characterization of Non-Covalent Assemblies Involving this compound

The this compound molecule possesses several functional groups capable of participating in non-covalent interactions, which are the driving forces for self-assembly. These include:

Hydrogen Bonding: The amide group has both a hydrogen bond donor (N-H) and an acceptor (C=O).

π-π Stacking: The aromatic ring can interact with other aromatic systems.

Crystal structure analyses of related compounds provide insights into the likely non-covalent interactions. For instance, the crystal structure of 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide reveals that molecules are linked via intermolecular C-H···O and N-H···O hydrogen bonds, forming an infinite tape-like structure. nih.govresearchgate.net Similarly, N-(4-Methoxy-2-nitrophenyl)acetamide forms dimers through intermolecular contacts. nih.gov A related sulfonamide derivative, N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, forms a two-dimensional network through C-H···O hydrogen bonds in its crystal lattice. nih.gov

Based on these examples, it is highly probable that this compound would also form ordered supramolecular structures in the solid state, likely involving hydrogen-bonded chains or sheets. The specific packing arrangement would depend on the interplay of the various intermolecular forces. The study of its crystallization and the characterization of its solid-state structure would be the first step in understanding its self-assembly behavior.

Interactive Data Table: Crystallographic Data of Related Amide Structures

This table presents crystallographic data for compounds structurally related to this compound, illustrating common packing motifs.

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Supramolecular Motif | Reference |

| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | Monoclinic | P21/n | C-H···O, N-H···O | Infinite tape along b-axis | nih.govresearchgate.net |

| N-(4-Methoxy-2-nitrophenyl)acetamide | Monoclinic | P21/n | C-H···O | Dimer formation | nih.gov |

| N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide | Monoclinic | P2/c | C-H···O | 2D network parallel to (10-2) | nih.gov |

| N-[4-(4-Nitrophenoxy)phenyl]propionamide | Monoclinic | P2/n | N-H···O, C-H···O | Chains along b-axis | researchgate.net |

Exploration of this compound in Host-Guest Chemistry

There is no published research exploring the role of this compound in host-guest chemistry. Host-guest chemistry relies on molecular recognition, where a host molecule selectively binds a guest molecule.

The potential of this compound in this field could be twofold:

As a Guest: The molecule's size, shape, and functional groups could allow it to fit into the cavity of a larger host molecule, such as a cyclodextrin, calixarene, or a coordination cage. The methoxy and nitro groups could serve as recognition points for binding within the host.

As a Component of a Host: The molecule itself is likely too small and flexible to form a well-defined cavity on its own. However, it could be used as a building block for the synthesis of larger macrocyclic hosts. The amide linkages can be used to connect multiple aromatic units, and the methoxy and nitro groups could be oriented to either line a potential cavity or be positioned on the exterior of the host to influence solubility or secondary interactions.

The field of supramolecular chemistry often involves the design and synthesis of new host molecules for specific guests. researchgate.net While no such systems involving this compound have been reported, its structure presents possibilities for future exploration in this area.

Conclusion: Synthesis, Structure, Reactivity, and Applications of N 4 Methoxy 2 Nitrophenyl Propionamide

Summary of Key Academic Discoveries and Contributions of N-(4-Methoxy-2-nitrophenyl)propionamide Research

Research on this compound and its close analogues has made several key contributions to chemistry. The synthesis via acylation of 4-methoxy-2-nitroaniline (B140478) is a well-established and efficient method. nih.govnih.gov Structural studies, particularly through X-ray crystallography of the related acetamide, have provided a detailed understanding of the non-planar molecular geometry, the specific torsion angles of the functional groups, and the role of intramolecular hydrogen bonding in stabilizing the molecular conformation. nih.gov The compound serves as a versatile intermediate, with the reactivity of the nitro group being of primary importance for its conversion into amino derivatives, which are precursors to valuable heterocyclic systems. nih.govacs.org

Current Challenges and Future Opportunities in this compound Research

Current challenges include the development of more sustainable and efficient synthetic protocols, potentially using novel catalytic systems. A significant future opportunity lies in the exploration of its derivatives as potential bioactive agents. The reduction of the nitro group provides a gateway to a diverse range of N-(2-amino-4-methoxyphenyl)propionamide derivatives whose biological activities remain largely unexplored. There are also opportunities in materials science to investigate whether this molecule or its polymers could exhibit useful properties, such as in liquid crystals or functional dyes. researchgate.net Furthermore, advanced catalytic methods for the direct C-H functionalization of the nitroarene ring could open up new avenues for creating highly complex molecular architectures from this relatively simple starting material. nih.gov

Broader Impact of Research on this compound in Advancing Chemical Science

The study of this compound contributes to several broader areas of chemical science. It enhances the fundamental understanding of structure-property relationships in substituted aromatic systems, particularly how multiple functional groups influence molecular conformation and reactivity. nih.gov Its role as a synthetic building block supports the advancement of medicinal chemistry by providing a platform for the creation of novel compounds for drug discovery. mdpi.com The development of new reactions and synthetic strategies involving this and related nitroarenes pushes the boundaries of synthetic organic chemistry, enabling the construction of increasingly complex and functional molecules. nih.gov

Q & A

Q. What are the common synthetic routes for preparing N-(4-Methoxy-2-nitrophenyl)propionamide and its derivatives?

- Methodological Answer : A typical synthesis involves coupling a nitro-substituted aromatic amine with propionyl chloride or anhydride under basic conditions. For example, derivatives like N-(4-chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide are synthesized via a two-step process: (1) reacting a substituted benzylpiperidin-4-amine with propionyl chloride in dichloromethane, and (2) deprotecting the benzyl group using catalytic hydrogenation or acidic cleavage . Purification often employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization. Yields typically range from 60% to 78%, depending on substituent steric effects and reaction optimization .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- GC-MS (EI) : To verify molecular ion peaks (e.g., m/z 310.44 for a related propionamide derivative) and fragmentation patterns .

- FTIR-ATR : Identification of key functional groups (amide C=O stretch ~1650 cm⁻¹, nitro group ~1520 cm⁻¹) .

- HPLC-TOF : High-resolution mass spectrometry (HRMS) for exact mass determination (e.g., Δppm < 0.5 for precision) .

- X-ray crystallography : For unambiguous confirmation of molecular geometry, as demonstrated for analogs like N-(4-(4-nitrophenoxy)phenyl)propionamide .

Q. How can researchers ensure purity during isolation and storage of nitro-substituted propionamides?

- Methodological Answer :

- Purification : Use preparative HPLC with a C18 column (gradient: H₂O/ACN + 0.1% TFA) to resolve impurities.

- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation of the nitro group. Purity (>98%) should be verified via HPLC before use .

Advanced Research Questions

Q. How can synthetic yields of This compound derivatives be optimized in sterically hindered environments?

- Methodological Answer :

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions in bulky substrates .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitroaromatic intermediates.

- Temperature control : Stepwise heating (e.g., reflux at 40–60°C) minimizes side reactions like nitro group reduction . Reported yields for similar compounds range from 61% to 78% under optimized conditions .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. HRMS) for nitro-substituted propionamides?

- Methodological Answer :

- Dynamic NMR : Detect rotational barriers in amide bonds that cause peak splitting .

- Isotopic labeling : Use ¹⁵N-labeled analogs to clarify nitro group interactions in complex spectra.

- Cross-validation : Compare data with structurally characterized analogs (e.g., N-(4-(4-nitrophenoxy)phenyl)acetamide in crystallographic databases) .

Q. How can computational modeling predict the biological activity of This compound?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with nitroreductase activity).

- QSAR : Correlate substituent electronic effects (Hammett σ constants) with bioactivity trends observed in related compounds (e.g., anti-proliferative activity in N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide) .

- DFT calculations : Predict reactivity of the nitro group toward reduction or nucleophilic attack .

Q. What experimental protocols assess the stability of This compound under physiological conditions?

- Methodological Answer :

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours, monitor degradation via LC-MS.

- Photostability : Expose to UV light (λ = 254 nm) and track nitro group reduction using FTIR .

- Metabolic stability : Use liver microsomes (human/rat) to identify CYP450-mediated metabolites .

Methodological Considerations for Data Interpretation

Q. How to design a structure-activity relationship (SAR) study for nitro-substituted propionamides?

- Methodological Answer :

- Varied substituents : Synthesize analogs with electron-withdrawing (e.g., Cl, NO₂) or electron-donating (e.g., OMe) groups at the 2- and 4-positions of the phenyl ring.

- Biological assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and compare IC₅₀ values to establish SAR trends .

- Crystallographic data : Correlate bond lengths/angles (e.g., C-NO₂ torsion) with activity .

Q. What safety protocols are critical when handling nitroaromatic propionamides?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products